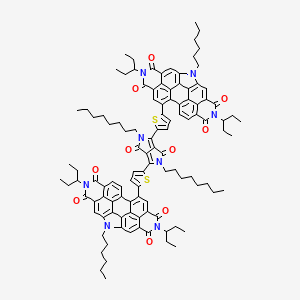

Pdi-dpp-pdi

Description

Contextualization of PDI-DPP-PDI within Organic Semiconductor Research

Perylene (B46583) Diimide-Diketopyrrolopyrrole-Perylene Diimide (this compound) is a non-fullerene acceptor (NFA) that has garnered attention within the field of organic semiconductor research, particularly for its application in organic photovoltaics (OPVs). mdpi.comacs.org NFAs are a class of materials developed to overcome the limitations of traditional fullerene-based acceptors, offering advantages such as tunable energy levels, strong light absorption in the visible and near-infrared regions, and improved air stability. acs.org this compound belongs to a specific architectural design where a central electron-donating or weaker electron-accepting core (Diketopyrrolopyrrole) is flanked by two strong electron-accepting units (Perylene Diimide), creating an acceptor-acceptor (A-A) or acceptor-donor-acceptor (A-D-A) type structure. mdpi.com

This molecular design is significant in the development of organic solar cells. The unique all-acceptor-based, push-pull system within this compound results in strong, panchromatic light absorption. mdpi.com Research has demonstrated that when blended with a donor polymer like PTB7-Th, this compound can achieve notable power conversion efficiencies (PCE). For instance, a PCE of 5.6% has been reported for devices utilizing a PTB7-Th:this compound blend after solvent vapor annealing (SVA) treatment. mdpi.com The SVA process is crucial as it promotes the crystallization of the this compound molecule, leading to a significant increase in photocurrent generation. mdpi.com The facile synthesis of this compound using methods like direct-heteroarylation (DHA) cross-coupling further enhances its potential for use in advanced materials research. mdpi.com

Historical Development and Significance of PDI-based Materials in Optoelectronics

Perylene diimide (PDI) was first synthesized in 1913 by Kardos and was initially recognized for its properties as a lightfast vat dye. mdpi.com For a long time, its poor solubility limited its applications primarily to pigments. mdpi.com A significant milestone occurred in 1959 when the fluorescence behavior of perylene dyes in solution was first reported, sparking interest in their optical properties. mdpi.com However, it was the resolution of solubility challenges that truly unlocked the broader potential of PDI-based materials. mdpi.comresearchgate.netnih.gov

Today, PDIs are a cornerstone of n-type organic semiconductor research due to a combination of exceptional properties. acs.orgresearchgate.net These include:

Strong Light Absorption: PDIs have large π-conjugated systems that lead to strong absorption in the visible region. acs.org

High Electron Affinity: The presence of electron-deficient imide groups gives PDIs a high electron affinity, making them excellent electron acceptors. acs.orgresearchgate.net

Good Electron Transport: The planar structure of PDI molecules facilitates effective π-π stacking, which is crucial for efficient charge transport. researchgate.netacs.orgacs.org This stacking can create crystal motifs suitable for charge transport. acs.org

Excellent Stability: PDI derivatives exhibit remarkable chemical, photochemical, and thermal stability. acs.orgresearchgate.net

Tunability: The PDI structure can be easily modified at the imide nitrogen positions or the perylene core ("bay positions"), allowing for the fine-tuning of its optical and electronic properties. mdpi.comacs.org

These characteristics have made PDI-based materials highly valuable for a range of optoelectronic applications, including organic field-effect transistors (OFETs), organic light-emitting diodes, and as electron acceptors in organic solar cells. acs.orgresearchgate.net While early PDI-based solar cells had very low efficiencies due to the formation of overly large crystalline domains that hindered exciton (B1674681) dissociation, subsequent molecular design strategies have led to significant improvements, with PCEs now reaching upwards of 12% in some PDI-based systems. acs.orgresearchgate.net

| Property of PDI-based Materials | Significance in Optoelectronics |

| High Electron Affinity (~3.9 eV) | Efficient electron acceptance, similar to fullerene acceptors. acs.org |

| Strong π-π Stacking | Promotes high charge carrier mobility and ordered structures. mdpi.comresearchgate.netacs.org |

| High Fluorescence Quantum Yield | Suitable for applications in organic light-emitting diodes and sensors. mdpi.comresearchgate.net |

| Excellent Stability | Ensures long-term device performance and reliability. acs.orgresearchgate.net |

| Structural Tunability | Allows for precise control over energy levels and absorption spectra. mdpi.comacs.org |

Rationale for Diketopyrrolopyrrole (DPP) Core Integration in PDI Architectures

Diketopyrrolopyrrole (DPP) is a highly effective electron-accepting moiety that has become a prominent building block for constructing donor-acceptor (D-A) type organic semiconductors. rsc.orgresearchgate.net First commercialized in the 1980s as a pigment, DPP's potential in electronics was realized much later, with the first thiophene-flanked DPP-based polymer semiconductor for OFETs reported in 2008. frontiersin.org The integration of a DPP core into PDI-based architectures, creating molecules like this compound, is a strategic design choice driven by the favorable properties of the DPP unit.

The key reasons for incorporating a DPP core include:

Enhanced Donor-Acceptor Interactions: The electron-deficient nature of the DPP core, combined with appropriate flanking units, promotes strong intermolecular D-A and π-π interactions. rsc.orgsigmaaldrich.com This leads to highly ordered, closely packed structures in the solid state, which is beneficial for efficient charge transport. rsc.org

Tunable Optoelectronic Properties: DPP's molecular structure, featuring a planar conjugated backbone and cyclic amide groups, allows for chemical modification. acs.org This tunability enables the precise adjustment of energy levels and absorption spectra to create materials with broad absorption characteristics. rsc.orgresearchgate.net In the this compound structure, DPP acts as a relatively weaker acceptor than PDI, establishing an intramolecular push-pull system that leads to strong panchromatic absorption. mdpi.com

High Charge Carrier Mobility: The strong intermolecular interactions and resulting ordered packing in DPP-based materials contribute to high charge carrier mobilities. frontiersin.orgacs.org DPP-based polymers have achieved record-high mobility values for both p-type and n-type transistors. rsc.org

Complementary Absorption: The optical properties of DPP are complementary to those of PDI, allowing for the creation of polymers that absorb across a broad range of the visible and near-infrared spectrum. researchgate.net

The combination of the robust, electron-accepting PDI units with the versatile, structure-directing DPP core allows for the development of advanced semiconductor materials with optimized properties for high-performance electronic devices. mdpi.comrsc.org

| Feature of DPP Core | Rationale for Integration with PDI |

| Strong Electron-Accepting Nature | Creates effective donor-acceptor or acceptor-donor-acceptor systems. rsc.orgfrontiersin.org |

| Planar, π-Conjugated Structure | Promotes strong intermolecular π-π stacking and ordered packing. rsc.orgacs.org |

| Chemical Versatility | Allows for tuning of solubility, energy levels, and solid-state morphology. acs.orgdiva-portal.org |

| High Charge Carrier Mobility | Contributes to efficient charge transport in the final device. rsc.orgfrontiersin.org |

Properties

Molecular Formula |

C110H118N8O10S2 |

|---|---|

Molecular Weight |

1776.3 g/mol |

IUPAC Name |

15-hexyl-6-[5-[4-[5-[15-hexyl-9,11,19,21-tetraoxo-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4(27),5,7,12,17,22(26),23-decaen-6-yl]thiophen-2-yl]-2,5-dioctyl-3,6-dioxopyrrolo[3,4-c]pyrrol-1-yl]thiophen-2-yl]-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4(27),5,7,12,17,22(26),23-decaene-9,11,19,21-tetrone |

InChI |

InChI=1S/C110H118N8O10S2/c1-13-25-29-33-35-39-51-113-99(81-47-45-79(129-81)67-53-69-87-73(107(125)117(103(69)121)61(21-9)22-10)57-77-93-91-75(111(77)49-37-31-27-15-3)55-71-85-65(43-41-63(89(85)91)83(67)95(87)93)101(119)115(105(71)123)59(17-5)18-6)97-98(109(113)127)100(114(110(97)128)52-40-36-34-30-26-14-2)82-48-46-80(130-82)68-54-70-88-74(108(126)118(104(70)122)62(23-11)24-12)58-78-94-92-76(112(78)50-38-32-28-16-4)56-72-86-66(44-42-64(90(86)92)84(68)96(88)94)102(120)116(106(72)124)60(19-7)20-8/h41-48,53-62H,13-40,49-52H2,1-12H3 |

InChI Key |

MSVIVABIVQUITI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN1C(=C2C(=C(N(C2=O)CCCCCCCC)C3=CC=C(S3)C4=C5C6=C7C8=C(C=C6)C(=O)N(C(=O)C8=CC9=C7C2=C(N9CCCCCC)C=C3C(=C52)C(=C4)C(=O)N(C3=O)C(CC)CC)C(CC)CC)C1=O)C1=CC=C(S1)C1=C2C3=C4C5=C(C=C3)C(=O)N(C(=O)C5=CC3=C4C4=C(N3CCCCCC)C=C3C(=C24)C(=C1)C(=O)N(C3=O)C(CC)CC)C(CC)CC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Pdi Dpp Pdi

Direct Arylation and Direct Heteroarylation (DHA) Cross-Coupling Approaches for PDI-DPP-PDI Synthesis

The synthesis of this compound is effectively achieved through direct heteroarylation (DHA) cross-coupling methods. This approach represents a significant advancement over traditional cross-coupling reactions (like Stille or Suzuki coupling) by offering a more atom-economical and step-efficient pathway. DHA involves the direct reaction of a C-H bond on one aromatic unit with a halogenated partner, circumventing the need for pre-activating starting materials with organometallic reagents.

In a typical synthesis, a brominated Perylene (B46583) Diimide (PDI) precursor is coupled with the C-H bonds of the thiophene (B33073) units on a diketopyrrolopyrrole (DPP) core. The efficiency of these coupling reactions is highly dependent on the selection of the catalyst, solvent, and temperature. Palladium-based catalysts, such as SiliaCat® DPP-Pd, have been successfully employed in the presence of a base like potassium carbonate (K2CO3) and an additive like pivalic acid (PivOH) in a high-boiling solvent such as N,N-dimethylacetamide (DMAc). This method has been demonstrated to produce the target this compound molecule in appreciable yields.

Table 1: Typical Conditions for DHA Synthesis of this compound and Related Compounds

| Component | Example Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| PDI Precursor | 11-bromo-PDI derivative | Halogenated coupling partner | |

| Core Unit | 2,5-dialkyl-3,6-di(thiophen-2-yl)DPP | C-H activation substrate | |

| Catalyst | SiliaCat® DPP-Pd or other Pd catalysts | Facilitates C-C bond formation | |

| Base | K₂CO₃ | Activates the coupling reaction | |

| Additive | Pivalic Acid (PivOH) | Promotes C-H activation | |

| Solvent | N,N-dimethylacetamide (DMAc) | High-boiling solvent for reaction medium |

Condensation Reactions in this compound Synthesis

While the final assembly of the this compound structure relies on cross-coupling, condensation reactions are fundamental to the synthesis of its essential building blocks. The PDI units themselves are synthesized via an imidization reaction, which is a classic condensation process. This reaction typically involves the perylene-3,4:9,10-tetracarboxylic acid dianhydride (PTCDA) as the starting material, which is reacted with primary aliphatic or aromatic amines at elevated temperatures. This step forms the symmetrical N,N-disubstituted PDI derivatives that are subsequently halogenated for use in the DHA coupling step. The choice of amine in this condensation reaction is the primary method for introducing the desired side chains onto the imide positions of the PDI core.

Polymerization Techniques for Oligomeric this compound Forms

Although this compound is a discrete small molecule, the synthetic strategies used for its creation can be extended to form oligomeric and polymeric materials with related structures. Techniques such as direct arylation polymerization (DAP) and Stille polycondensation are commonly used to create DPP-based conjugated polymers. For instance, a difunctional PDI monomer could be polymerized with a difunctional DPP monomer to create a PDI-DPP copolymer.

Furthermore, direct arylation has been used to synthesize well-defined, larger oligomers such as tetrameric PDI structures, where four PDI units are coupled to a central core. This demonstrates the utility of the coupling methodology in building up larger, monodisperse molecular frameworks beyond simple dimers.

Scalability and Atom Economy Considerations in this compound Synthesis

A significant advantage of using DHA for this compound synthesis is the enhanced scalability and atom economy. The direct C-H activation pathway eliminates the need for preparing organotin or organoboron derivatives of the DPP core, which are often toxic, unstable, and generate stoichiometric amounts of metallic waste. This reduction in synthetic steps and avoidance of toxic reagents makes the process more environmentally benign and cost-effective. The viability of this approach for larger-scale production has been demonstrated through the successful multigram synthesis of this compound. This scalability is crucial for the potential application of the material in organic electronic devices where larger quantities of material are required.

Side-Chain Engineering in this compound Derivatives

Side-chain engineering is a critical strategy for tuning the properties of this compound. Functional groups, typically alkyl chains, are attached at two primary locations: the imide positions of the terminal PDI units and the lactam nitrogens of the central DPP core. The primary purposes of these side chains are to impart solubility in common organic solvents, which is essential for solution-based processing, and to control the intermolecular packing and self-assembly of the molecules in the solid state. By modifying the length, branching, and polarity of these chains, researchers can finely tune the material's morphology, which in turn influences its charge transport and optical properties in thin films. For example, octyl and 2-ethylhexyl chains are common choices that balance solubility and molecular organization.

Impact of Linear Aliphatic Side Chains on Self-Assembly

The structure of the side chains has a profound effect on molecular self-assembly. Linear aliphatic side chains, such as n-octyl or n-hexyl groups, are particularly noteworthy. Unlike bulky, branched side chains that can disrupt π-π stacking, linear chains can pack more efficiently and may facilitate cooperative interchain van der Waals interactions. This can lead to more ordered, crystalline domains in the solid state. For this compound, the use of linear octyl chains on the DPP core was found to necessitate a solvent vapor annealing step to fully organize the active layer in organic solar cells, indicating that these chains promote a strong tendency for crystallization that can be controlled during device fabrication. The minimal steric hindrance provided by linear chains can promote a more parallel-aligned structure, which is beneficial for charge transport between molecules.

Comparison of this compound Synthesis with Related N-Annulated PDI Dimers

The synthesis of this compound can be compared with that of a related class of molecules, N-annulated PDI dimers. N-annulation involves a Cadogan-type cyclization to create a five-membered, nitrogen-containing ring fused to the bay region of the PDI core. This structural modification introduces significant differences in the synthetic strategy and functionalization possibilities.

The key distinction is that N-annulation provides an additional site—the pyrrolic nitrogen—for side-chain engineering, which is not available in standard PDI molecules. This allows for a second, independent point of functionalization to control solubility and electronic properties. Furthermore, the N-annulation process electronically modifies the PDI core and facilitates selective bromination at the opposite bay position. This creates a highly versatile N-annulated PDI-monobromide building block that can be readily used in DHA reactions to construct dimers and larger molecular frameworks. In contrast, the synthesis of this compound relies on PDI units functionalized only at the imide positions.

Table 2: Comparison of Synthetic Strategies

| Feature | This compound | N-Annulated PDI Dimers | Reference |

|---|---|---|---|

| Core PDI Unit | Standard N,N-disubstituted PDI | N-annulated PDI (NPDI) | |

| Key Precursor | Bromo-PDI | N-annulated PDI-monobromide | |

| Primary Coupling Method | Direct Heteroarylation (DHA) | Direct Heteroarylation (DHA) | |

| Side-Chain Locations | Imide positions (PDI), Lactam positions (DPP) | Imide positions, Pyrrolic N-H position | |

| Key Advantage | Simpler PDI precursor synthesis | Additional site for side-chain engineering; tunable electronics via N-annulation |

Electronic Structure and Frontier Molecular Orbital Fmo Theory of Pdi Dpp Pdi

Fundamental Electronic Characteristics of the PDI-DPP-PDI Push-Pull System

The this compound molecule is characterized by an acceptor-donor-acceptor (A-D-A) type electronic structure, where two electron-accepting PDI units are connected through a central DPP core. This arrangement creates a "push-pull" system within the molecule. Although both PDI and DPP are electron-withdrawing moieties, DPP acts as a comparatively weaker acceptor than PDI. nih.gov This disparity in electron affinity establishes an intramolecular electronic gradient.

This configuration results in a significant overlap of the π-orbitals across the entire molecular framework, leading to a delocalized electronic system. The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance in determining the molecule's electronic behavior. In the this compound system, the HOMO is primarily localized on the more electron-rich DPP core, while the LUMO is distributed across the strongly electron-accepting PDI units. This spatial separation of the FMOs is a hallmark of push-pull systems and plays a critical role in facilitating intramolecular charge transfer upon photoexcitation.

Determination of this compound Energy Levels via Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of organic semiconductor materials. By measuring the oxidation and reduction potentials of the molecule, the energies required to remove or add an electron can be ascertained, which correspond to the HOMO and LUMO levels, respectively.

For this compound, CV measurements reveal its distinct redox behavior. The onset of the first oxidation wave corresponds to the removal of an electron from the HOMO, while the onset of the first reduction wave corresponds to the addition of an electron to the LUMO. These experimentally determined potentials can be used to calculate the absolute energy levels of the FMOs.

| Property | Value (eV) |

| HOMO Energy Level | -5.58 |

| LUMO Energy Level | -3.85 |

| Electrochemical Bandgap | 1.73 |

This table presents typical energy level values for this compound determined from cyclic voltammetry experiments.

Influence of DPP as a Weaker Acceptor in this compound Architectures

The role of the diketopyrrolopyrrole (DPP) unit as a weaker electron acceptor compared to the perylene (B46583) diimide (PDI) wings is a crucial design element that shapes the electronic landscape of the this compound molecule. nih.gov This difference in electron-withdrawing strength creates an intramolecular "all-acceptor" push-pull system, which significantly influences the frontier molecular orbitals (FMOs) and, consequently, the material's optoelectronic properties. nih.gov

The stronger electron affinity of the PDI units dictates that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized on these terminal groups. Conversely, the slightly less electron-deficient nature of the DPP core allows it to function as the relative electron-donating component, localizing the Highest Occupied Molecular Orbital (HOMO) primarily on the central part of the molecule. This spatial segregation of the HOMO and LUMO is a direct consequence of the DPP's weaker acceptor character.

This electronic arrangement has several important implications. Firstly, it contributes to a reduced HOMO-LUMO gap, which extends the molecule's absorption spectrum into the visible and near-infrared regions. Secondly, the intramolecular charge-transfer character of the lowest energy electronic transition, from the DPP-centered HOMO to the PDI-centered LUMO, is a key feature for applications in organic photovoltaics, as it facilitates efficient charge separation upon light absorption.

Impact of Core and Side-Chain Modifications on Electronic Properties

The electronic properties of the this compound system can be finely tuned through strategic modifications to both its central core and peripheral side chains. This molecular engineering approach allows for the optimization of its energy levels and electron affinity to suit specific device applications.

Tuning LUMO Energy Levels for Device Optimization

The energy of the LUMO is a critical parameter for electron-accepting materials in organic electronic devices. Lowering the LUMO energy level generally enhances the electron-accepting capability of the molecule. In the this compound architecture, modifications to the core structure can significantly impact the LUMO energy. For instance, replacing the central DPP unit with an even weaker acceptor can raise the LUMO energy level. Conversely, introducing stronger electron-withdrawing groups into the DPP core can lower the LUMO energy.

Furthermore, modifications to the PDI units themselves, such as the introduction of electron-withdrawing substituents at the bay positions, can effectively lower the LUMO level. This tunability is essential for aligning the energy levels of the acceptor with those of a donor material in an organic solar cell to maximize the open-circuit voltage.

Electron Affinity Modulation through Structural Engineering

The electron affinity of this compound, which is directly related to its LUMO energy, can be modulated through structural engineering of its side chains. The nature of the alkyl chains attached to the nitrogen atoms of the DPP and PDI units can influence the molecular packing in the solid state, which in turn affects the intermolecular electronic coupling and the effective electron affinity of the material.

For example, the use of linear versus branched alkyl side chains can alter the degree of π-π stacking between adjacent molecules. mdpi.comresearchgate.net Linear side chains may facilitate closer packing and stronger intermolecular interactions, potentially leading to a higher electron affinity in the solid state compared to bulkier, branched side chains that can induce more disorder. mdpi.comresearchgate.net Additionally, the introduction of polar functional groups into the side chains can also influence the local electrostatic environment and thereby modulate the electron affinity of the this compound molecule.

Supramolecular Assembly and Thin Film Morphology of Pdi Dpp Pdi

Mechanisms of PDI-DPP-PDI Aggregation and Self-Assembly

The aggregation and self-assembly of this compound are primarily dictated by a combination of π-π stacking and hydrogen bonding, leading to the formation of well-defined supramolecular structures. acs.orgresearchgate.netresearchgate.netresearchgate.net These non-covalent interactions drive the organization of individual molecules into ordered assemblies, influencing the material's electronic and optical properties. mdpi.comresearchgate.netmdpi.com The hydrophobic and hydrophilic parts of the molecules also play a significant role in the self-assembly process, particularly in solution. nih.gov

π-π stacking is a fundamental interaction in the self-assembly of this compound, arising from the attractive, non-covalent forces between the aromatic rings of the perylene (B46583) diimide (PDI) and diketopyrrolopyrrole (DPP) cores. acs.orgmdpi.commdpi.com This interaction promotes the arrangement of the planar molecules into columnar structures, which are essential for efficient charge transport. mdpi.com The large aromatic surfaces of the PDI and DPP units drive aggregation via π-π stacking, often along an axis orthogonal to other intermolecular interactions like hydrogen bonding. researchgate.net

Hydrogen bonding plays a critical and highly directional role in guiding the self-assembly of this compound and related supramolecular systems. acs.orgresearchgate.netmdpi.com In systems composed of DPP donors and PDI acceptors, complementary triple hydrogen bonds can form, dictating the precise arrangement of the molecules into well-ordered superstructures. acs.orgresearchgate.netresearchgate.net These hydrogen bonds often act in concert with π-π stacking, with the two forces operating along orthogonal axes to build complex, three-dimensional architectures. researchgate.netresearchgate.net

The presence of functional groups capable of hydrogen bonding, such as those on the DPP moiety, can lead to the formation of specific motifs, like helical supramolecular structures. researchgate.net The strength and geometry of these hydrogen bonds are crucial in determining the stability and morphology of the resulting assemblies. researchgate.net Studies on similar DPP-based systems have shown that hydrogen bonding can support close and relatively cofacial π-π stacking, which is beneficial for charge transport. nih.gov

Solvent Vapor Annealing (SVA) and Thermal Annealing (TA) Effects on this compound Thin Film Morphology

Post-deposition treatments such as solvent vapor annealing (SVA) and thermal annealing (TA) are crucial for optimizing the morphology of this compound thin films. These processes provide the necessary energy for molecular rearrangement, leading to enhanced crystallinity and improved device performance. rsc.orgnih.gov

As-cast films of this compound often exhibit a disordered morphology with isolated, microsized domains. rsc.org Solvent vapor annealing can induce crystallization and the formation of more homogeneous and larger crystalline domains. rsc.org This process involves exposing the film to a saturated atmosphere of an organic solvent, which plasticizes the film and allows for molecular reorganization into a more thermodynamically stable, crystalline state. rsc.orgmdpi.com The choice of solvent and annealing time are critical parameters that influence the final morphology. rsc.org For instance, SVA treatment of a PBDTTT-CT:this compound blend was found to significantly improve the homogenization of the acceptor along the film. rsc.org

| Treatment | Morphological Changes | Impact on Properties |

|---|---|---|

| As-cast | Isolated, microsized this compound domains | Lower power conversion efficiency |

| Solvent Vapor Annealing (SVA) | Improved homogenization of acceptor, increased crystalline domain size | Increased power conversion efficiency by >2.5 times rsc.org |

Annealing processes have a profound impact on the molecular orientation and packing within this compound thin films. SVA has been shown to improve molecular packing, which is crucial for efficient charge transport. rsc.org This enhanced packing is often characterized by a closer arrangement of molecules, facilitating better orbital overlap. The improved molecular arrangement can lead to increased adhesion forces at the interface with electrodes, which in turn enhances charge extraction in photovoltaic devices. rsc.org Theoretical simulations suggest that after SVA, donor and acceptor molecules can stack at very close distances (around 3 Å), indicating improved intermolecular packing. rsc.org

A variety of advanced characterization techniques are employed to investigate the nanoscale morphology of this compound thin films before and after annealing.

Atomic Force Microscopy (AFM) is used to visualize the surface topography of the films. AFM images of as-cast PBDTTT-CT:this compound films revealed isolated domains, while after SVA, a more homogeneous surface was observed. rsc.org

Grazing-Incidence X-ray Scattering (GIXS) provides information about the crystal structure and molecular orientation within the thin film. It can be used to determine changes in crystallinity and packing upon annealing.

Transmission Electron Microscopy (TEM) allows for the direct visualization of nanostructures within the film, such as nanofibers or crystalline domains, providing insights into the self-assembly process. nih.gov

Photo-induced Force Microscopy (PiFM) is a powerful technique for mapping the chemical composition and optoelectronic properties at the nanoscale, which can be used to distinguish between donor and acceptor domains in blend films.

These techniques, often used in conjunction, provide a comprehensive understanding of the morphological changes induced by annealing and their correlation with the material's performance in electronic devices.

Combinatorial Supramolecular Assembly Approaches for this compound and Related Systems

Combinatorial supramolecular assembly represents a sophisticated strategy for creating complex, functional materials by combining different molecular components that self-assemble through specific, non-covalent interactions. acs.org This approach allows for the systematic exploration of how structural variations at the molecular level influence the macroscopic properties of the resulting assemblies.

In the context of this compound and related systems, this methodology has been effectively used to construct hierarchical superstructures. acs.org A notable example involves the combination of two different diketopyrrolopyrroles (DPPs) with three distinct rylenes, including perylenediimide (PDI) derivatives like dPyr PDI and dEO PDI. acs.org The assembly of these components is driven by orthogonal interactions, primarily hydrogen bonding and π-π stacking, leading to the formation of six unique superstructures. acs.org

The power of this combinatorial method lies in its ability to induce subtle but significant changes in the solid-state packing of the constituent molecules. acs.org Each of the six superstructures generated from the DPP-rylene combinations exhibits a different geometry. acs.org These geometric variations directly alter the intermolecular arrangement and stacking of the DPP units, which are scaffolded by the adjacent rylene molecules. acs.org Such precise control over the molecular packing has a profound impact on the material's excited-state dynamics and can even activate novel energy pathways. acs.org

A key outcome of this structural control is the facilitation of singlet fission (SF), a process where one singlet exciton (B1674681) converts into two triplet excitons. acs.org The efficiency of singlet fission is highly dependent on the spatial arrangement and electronic coupling between adjacent chromophores. The combinatorial approach enables the fine-tuning of these parameters, leading to impressive triplet quantum yields. acs.org For these systems, yields as high as 65% for a correlated triplet pair and 15% for an uncorrelated triplet pair have been reported, demonstrating the unique advantages of using combinatorial supramolecular assembly to explore and optimize advanced light-management properties. acs.org The foundational non-covalent interactions, such as hydrogen bonding and π-π stacking, are the essential tools that enable the formation of these diverse and highly ordered structures, which can range from nanofibers to helices and nanospheres. researchgate.net

| Component 1 (DPP) | Component 2 (Rylene) | Driving Interactions | Outcome | Application Explored |

| Diketopyrrolopyrrole A | Naphthalene diimide (NDI) | H-bonding, π-π stacking | Unique hierarchical superstructure | Light management |

| Diketopyrrolopyrrole A | dPyr Perylenediimide (PDI) | H-bonding, π-π stacking | Different superstructure geometry | Singlet Fission |

| Diketopyrrolopyrrole A | dEO Perylenediimide (PDI) | H-bonding, π-π stacking | Different superstructure geometry | Singlet Fission |

| Diketopyrrolopyrrole B | Naphthalene diimide (NDI) | H-bonding, π-π stacking | Unique hierarchical superstructure | Light management |

| Diketopyrrolopyrrole B | dPyr Perylenediimide (PDI) | H-bonding, π-π stacking | Different superstructure geometry | Singlet Fission |

| Diketopyrrolopyrrole B | dEO Perylenediimide (PDI) | H-bonding, π-π stacking | Different superstructure geometry | Singlet Fission |

Structure-Property Relationships Governing Photophysical Response and Film Structure

The photophysical properties and thin-film morphology of this compound and analogous donor-acceptor-donor molecules are intricately governed by their molecular structure and the resulting intermolecular interactions in the solid state. acs.orgacs.org Key structural elements, such as the nature of the alkyl side chains and the planarity of the π-conjugated backbone, play a critical role in dictating molecular packing, which in turn defines the material's optical and electronic characteristics. acs.orgacs.org

Influence of Alkyl Side Chains: The choice of alkyl substituents on the DPP core has a profound effect on the material's properties in the solid state. acs.org A comparative study of DPP derivatives with terminal bithiophene donors highlights this relationship. acs.org Molecules featuring sterically demanding, α-branched 3-pentyl side chains exhibit markedly different optical properties in thin films compared to those with linear n-hexyl chains. acs.org While the spectral characteristics in solution are subtly different, the steric hindrance from the branched chains significantly alters the molecular conformation and packing in the solid state. acs.org This leads to significant broadening of the absorption spectra in thin films for the linear n-hexyl derivatives, indicating strong intermolecular interactions, which is less pronounced for the sterically hindered branched derivatives. acs.org

Supramolecular Packing and Excitonic Coupling: The precise spatial arrangement of molecules in the solid state dictates the electronic coupling between them. As demonstrated in combinatorial assemblies, controlled changes in the stacking of DPP units can directly influence excited-state dynamics and activate specific energy pathways like singlet fission. acs.org The formation of specific aggregate types, such as J-aggregates or H-aggregates, is a common phenomenon in PDI-based systems and leads to distinct changes in the optical spectra. nih.govmdpi.com For example, the formation of J-aggregates typically results in a bathochromic shift in the absorption spectrum compared to the monomer. nih.gov Furthermore, computational studies on this compound have linked its ground state equilibrium geometry to its electronic absorption spectrum. rsc.org The film's optical properties can also be modified through post-deposition treatments; for instance, solvent vapor annealing (SVA) of PBDTTT-CT:this compound films with THF vapor has been shown to alter the absorbance spectra, indicating a change in film morphology. rsc.org

| Molecular Feature | Structural Variation | Effect on Film Structure | Resulting Photophysical Property |

| Alkyl Side Chain | Linear (n-hexyl) vs. Branched (3-pentyl) on DPP core | Linear chains allow for closer packing and stronger intermolecular interactions. acs.org | Significant broadening of thin-film absorption spectra for linear chains. acs.org |

| π-Conjugated Bridge | Planar (Thiophene) vs. Twisted (Phenyl) in HR-DPP | Planar backbone facilitates stronger π-π stacking. acs.org | Larger bathochromic shift (33 nm) in thin-film absorption for planar backbone. acs.org |

| Supramolecular Assembly | Controlled inter-DPP stacking via rylene scaffolding | Varied geometric arrangements of chromophores. acs.org | Activation of singlet fission with high triplet quantum yields. acs.org |

Charge Carrier Dynamics and Transport Mechanisms in Pdi Dpp Pdi Systems

Exciton (B1674681) Dynamics and Charge Generation in PDI-DPP-PDI Blends

Upon photoexcitation, organic semiconductor materials form excitons—bound electron-hole pairs. The primary challenge in organic photovoltaics is to efficiently dissociate these excitons into free charge carriers that can be extracted as photocurrent. The dynamics of these processes in this compound blends are dictated by the material's photophysics and the nanoscale morphology of the active layer.

Photoinduced charge separation is the critical step where an exciton is converted into a spatially separated electron and hole. In this compound systems, this process is remarkably efficient and occurs on an ultrafast timescale.

When a this compound molecule absorbs a photon, an electron is promoted to an excited state, initiating an intramolecular charge transfer. Studies have shown that the photophysics of this compound are markedly different depending on its environment (solution vs. film). In toluene (B28343) solution, photoexcitation results in quantitative charge separation in approximately 3.1 picoseconds nih.gov. In solid-state films, this process is even faster, occurring in less than 250 femtoseconds nih.gov. This rapid charge separation is a key attribute of the molecule's A-D-A design, where the DPP core acts as an electron donor and the PDI units as electron acceptors.

Following initial charge separation, the electron and hole exist as a "geminate pair," where they are still coulombically attracted to each other. A significant loss mechanism in organic solar cells is geminate recombination, where this pair recombines before dissociating into free carriers. In disordered, unannealed films of this compound, while charge separation is fast, the subsequent charge recombination is also rapid, occurring over a multiexponential decay in approximately 6 nanoseconds nih.gov. This rapid recombination indicates that few free charge carriers are successfully generated in such disordered systems nih.gov.

Mitigating geminate recombination is therefore essential for improving device efficiency. A highly effective strategy for this compound systems is solvent vapor annealing. This process modifies the film's morphology, inducing a more ordered molecular structure nih.gov. Research using transient absorption spectroscopy on blends of this compound with the donor PTB7-Th has demonstrated that solvent vapor annealing effectively reduces geminate recombination acs.org. By promoting a more ordered morphology, annealing facilitates the delocalization of charges, allowing them to overcome their Coulombic attraction and separate into free carriers nih.gov. The result is a more balanced process of exciton generation and charge separation, leading to the formation of long-lived, free charge carriers that persist for approximately 4 microseconds in ordered films nih.govacs.org.

| This compound System State | Charge Separation Time | Charge Recombination Time | Outcome |

|---|---|---|---|

| Toluene Solution | ~3.1 ps | ~340 ps | Quantitative but short-lived charge separation |

| Unannealed/Disordered Film | <250 fs | ~6 ns (multiexponential) | Fast recombination, few free carriers generated |

| Solvent Annealed/Ordered Film | <250 fs | ~4 µs | Reduced geminate recombination, long-lived free carriers |

Charge Transport Mechanisms in this compound Films

Once free charge carriers are generated, they must be efficiently transported through the active layer to their respective electrodes. In this compound films, charge transport is a complex process governed by charge transfer events occurring both within and between molecules, and is heavily influenced by the film's physical structure.

Charge transport in organic semiconductors occurs via a hopping mechanism, where charges move between localized states. This involves two distinct types of charge transfer:

Intramolecular Charge Transfer: This refers to the movement of charge within a single this compound molecule. The A-D-A structure is specifically designed to facilitate this, with the initial photoinduced charge separation being a prime example of intramolecular transfer from the DPP donor moiety to the PDI acceptor moieties nih.gov. This process is extremely fast due to the short distances and strong electronic coupling involved.

Intermolecular Charge Transfer: This involves the hopping of a charge carrier (electron or hole) from one this compound molecule to an adjacent one. This is the primary mechanism for macroscopic charge transport through the film to the electrodes. The efficiency of intermolecular transfer is highly dependent on the distance and relative orientation between neighboring molecules, which is dictated by the solid-state packing and morphology rsc.org. Strong π-π stacking between the planar aromatic cores of the molecules creates pathways for efficient intermolecular charge hopping nih.govrsc.org.

In this compound systems, both mechanisms are crucial. Efficient intramolecular charge separation creates the initial charge carriers, while effective intermolecular charge transport ensures they can be extracted from the device rsc.org.

The morphology of the semiconductor film—referring to the arrangement, orientation, and crystallinity of the molecules—has a profound impact on charge transport properties osti.govresearchgate.net. For this compound, controlling the film morphology is critical to achieving high performance.

As established, solvent vapor annealing transforms disordered films into more ordered structures nih.gov. Grazing-incidence wide-angle X-ray scattering (GIWAXS) studies have confirmed that annealing promotes molecular ordering and π-stacking nih.gov. This ordered arrangement is highly beneficial for charge transport for several reasons:

Enhanced Intermolecular Hopping: A well-ordered structure reduces the average distance between molecules and optimizes their relative orientation, creating continuous pathways for charges to hop between molecules rsc.orgnih.gov.

Charge Delocalization: In crystalline or highly ordered domains, the electronic wavefunctions of adjacent molecules can overlap, allowing charges to become delocalized over multiple molecules. This delocalization helps charges move more freely and escape from Coulombic traps, thus enhancing mobility nih.gov.

Reduced Trapping: Disordered regions and grain boundaries in a film can act as traps for charge carriers, impeding their movement. By increasing crystallinity, annealing reduces the density of these trap states nih.gov.

The stark contrast between the short-lived charge separation in unannealed films and the long-lived free carriers in annealed films of this compound underscores the critical role of morphology in enabling efficient charge transport nih.gov.

Role of this compound in Balanced Charge Transport

This compound, as a non-fullerene acceptor, plays a key role in achieving this balance. The inherent chemical structure of DPP-based materials allows for the tuning of energy levels and charge transport characteristics rsc.org. By optimizing the film morphology through techniques like solvent annealing, the charge transport properties of the this compound domains can be enhanced. This optimization, when paired with a suitable donor polymer, helps to achieve more balanced electron and hole transport pathways. Studies on PTB7-Th:this compound blends have shown that annealing leads to balanced exciton generation and charge separation, which is a prerequisite for balanced transport and efficient charge collection acs.org.

Theoretical and Computational Chemistry Studies of Pdi Dpp Pdi

Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone computational methods for studying the electronic and optical properties of molecules like PDI-DPP-PDI. These quantum mechanical approaches allow for the accurate calculation of ground-state and excited-state properties, providing a molecular-level understanding of the material's behavior.

DFT calculations are routinely used to determine the electronic structure of this compound, primarily by calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO levels defines the material's electronic band gap, a critical parameter for optoelectronic applications. For this compound, theoretical calculations can be compared with experimental values to validate the computational model. For instance, the experimentally determined HOMO level is approximately -5.3 eV, with a band gap of 1.6 eV. sigmaaldrich.com

TD-DFT is employed to simulate the optical properties by calculating the electronic absorption spectra. researchgate.net This involves determining the energies of electronic transitions from the ground state to various excited states. Theoretical considerations using the B3LYP functional with the 6-31G(d,p) basis set can identify the maximum absorption wavelength (λmax), excitation energies, and oscillator strengths, which collectively describe how the molecule interacts with light. researchgate.net For example, in a study of a this compound aggregate with another molecule, TD-DFT calculations were used to explain the nature of an absorption band centered at 580 nm. researchgate.net Such simulations are vital for understanding light-harvesting efficiency in photovoltaic applications. researchgate.net The analysis of frontier molecular orbitals (FMOs) provides insights into interchromophoric electronic coupling and polaron delocalization, which is invaluable for the rational design of novel materials. researchgate.net

| Property | Computational Method | Calculated Value/Finding | Significance |

|---|---|---|---|

| HOMO Level | DFT (B3LYP/6-31G(d,p)) | ~ -5.3 eV (matches experiment) | Determines electron-donating character and open-circuit voltage. |

| LUMO Level | DFT (B3LYP/6-31G(d,p)) | ~ -3.7 eV (inferred from band gap) | Determines electron-accepting character and stability. |

| Band Gap (Eg) | DFT (B3LYP/6-31G(d,p)) | ~ 1.6 eV (matches experiment) | Defines the range of light absorption. |

| Maximum Absorption (λmax) | TD-DFT | Calculated to explain experimental spectra (e.g., band at 580 nm) researchgate.net | Indicates the wavelength of most efficient light absorption. |

| Excitation Energy (Ex) | TD-DFT | Calculated for transitions to excited states researchgate.net | Corresponds to the energy required for photoexcitation. |

The efficiency of charge transport in organic semiconductors is heavily influenced by the intramolecular reorganization energy (λ). This parameter quantifies the energy required for the geometric relaxation of a molecule as it transitions from a neutral to a charged state (or vice versa). tubitak.gov.tr A lower reorganization energy generally leads to higher charge mobility.

DFT calculations, often using the B3LYP/6-31G(d,p) level of theory, are a standard method for predicting reorganization energies for both hole (λh) and electron (λe) transport. tubitak.gov.tr The calculation involves optimizing the geometries of the molecule in both its neutral and ionized states. Studies on DPP-based molecules have shown that chemical modifications, such as replacing oxygen with sulfur atoms in the DPP core, can lead to smaller reorganization energies for both hole and electron transfer processes. tubitak.gov.tr For PDI-based systems, which are known for their excellent electron-accepting properties, calculations typically reveal a smaller reorganization energy for electron transfer compared to hole transfer, corroborating their n-type semiconductor behavior. tubitak.gov.tr Fused PDI dimer systems have been shown to exhibit decreased reorganization energy compared to unfused systems. researchgate.net

| System Type | Property | Finding | Reference |

|---|---|---|---|

| DPP Derivatives | Effect of Heteroatom | Replacing oxygen with sulfur in the DPP core lowers both hole and electron reorganization energies. | tubitak.gov.tr |

| DPP Derivatives | Carrier Type | Electron reorganization energy (λe) is generally smaller than hole reorganization energy (λh). | tubitak.gov.tr |

| Fused PDI Dimers | Effect of Fusion | Fused systems show a decreased reorganization energy compared to unfused counterparts. | researchgate.net |

| PDI-based Acceptors | Charge Transfer | Low reorganization energy is a key factor for efficient charge transport and high mobility. | mdpi.com |

Molecular Modeling of Solid-State Packing and Intermolecular Interactions

The performance of an organic semiconductor device is not only dependent on the properties of individual molecules but also critically on how these molecules arrange themselves in the solid state. Molecular modeling is used to predict the preferred packing structures and analyze the intermolecular interactions, such as π-π stacking, that govern the material's morphology. mdpi.com

For PDI-based materials, π-π stacking is a dominant interaction that facilitates the transport of charge between adjacent molecules. mdpi.com The distance and relative orientation between the planar perylene (B46583) cores are crucial. Computational studies can reveal these structural details, such as interplanar distances, which are often in the range of 3 to 4 Å. researchgate.net The introduction of bulky side chains or the specific architecture of the DPP linker in this compound influences the molecular packing. Modeling can show how these structural features might induce twisting between the PDI units, which can disrupt excessive crystallization and improve solubility and processability, though it might also impair π-π interactions if the twisting is too severe. tubitak.gov.tracs.org

Marcus Semiclassical Model for Charge Transfer Rates

The rate of charge transfer (kCT) between molecules, a fundamental process for charge mobility, can be estimated using the Marcus semiclassical model. researchgate.netresearchgate.net This model provides a relationship between the charge transfer rate and three key parameters: the electronic coupling between the donor and acceptor molecules (V), the reorganization energy (λ), and the Gibbs free energy change of the reaction (ΔG). researchgate.net

In the context of this compound, computational chemistry provides the necessary inputs for the Marcus equation. DFT calculations are used to determine the reorganization energy (λ) and the driving force (ΔG), while the electronic coupling (V) can also be estimated from the orbital overlap between adjacent molecules. researchgate.netresearchgate.net Studies on PDI dimers have used this framework to calculate and compare the rates of charge transfer (kCT) and charge recombination (kCR). researchgate.net A high kCT/kCR ratio is desirable for efficient photovoltaic devices. Theoretical investigations have shown that fused PDI systems can achieve a kCT/kCR ratio up to 10^6 times higher than unfused systems, indicating much more efficient charge separation. researchgate.net

Insights from Computational Analysis on Design and Synthesis

A significant advantage of theoretical and computational studies is their ability to provide predictive insights that can guide the rational design and synthesis of new materials. acs.orgmdpi.com By simulating the properties of hypothetical molecules before undertaking complex and costly synthesis, researchers can screen candidates and focus on those with the most promising characteristics.

For this compound and related molecules, computational analysis helps in several ways:

Tuning Electronic Properties: DFT calculations can predict how modifying the chemical structure—for instance, by changing the linker between the PDI units or adding different substituent groups—will affect the HOMO/LUMO energy levels. researchgate.net This allows for the fine-tuning of the band gap and the alignment of energy levels with donor materials in a solar cell. acs.org

Optimizing Molecular Geometry: The introduction of specific linkers, such as diketopyrrolopyrrole (DPP), can create "push-pull" structures within the PDI dimer, which can lead to more favorable electronic properties. acs.org Computational studies can explore how different linkers and bridging positions impact the twist angle between PDI units, which in turn affects solubility, morphology, and electronic coupling. rsc.org

Improving Charge Transport: By calculating reorganization energies and electronic couplings for various designs, computational models can identify structures that are likely to exhibit high charge mobility. This provides a direct theoretical guideline for synthesizing new and improved non-fullerene acceptors. acs.org

Future Research Directions and Perspectives on Pdi Dpp Pdi

Advanced Material Design for Tunable Optoelectronic Properties

The optoelectronic properties of PDI-based molecules are intrinsically linked to their molecular structure. mdpi.comresearchgate.net Future research will concentrate on sophisticated molecular engineering strategies to precisely control these properties for specific applications. The modification of PDI derivatives at different positions can induce significant changes in their electron-transfer mobility. researchgate.net

One key area of exploration is the functionalization of the PDI core and the DPP unit. nih.gov Introducing various substituents and carefully selecting their placement can significantly impact the material's electronic energy levels, absorption spectrum, and charge carrier mobility. mdpi.comresearchgate.net For instance, the addition of sterically bulky alkyl-substituted benzyl (B1604629) moieties to N-annulated perylene (B46583) diimide compounds has resulted in high photoluminescence quantum yields (PLQY) in the solid-state. researchgate.net The strategic design of PDI molecules is considered one of the best approaches to prevent the undesirable aggregation often seen with monomeric PDI. researchgate.net

Future work will likely involve:

Side-Chain Engineering: Modifying the alkyl chains on both the PDI and DPP components can influence solubility, film morphology, and molecular packing, which in turn affect charge transport. researchgate.net The linear octyl chain in one this compound structure was found to be crucial for its self-assembly into a near-ideal nanomorphology. researchgate.net

Core Expansion and Functionalization: Altering the aromatic core of the PDI or DPP units can tune the energy bandgap and absorption characteristics. researchgate.net This allows for the tailoring of materials to absorb different parts of the solar spectrum, which is critical for photovoltaic applications. researchgate.net

Computational Modeling: Utilizing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will be crucial to predict the electronic structure and absorption spectra of new this compound derivatives before their synthesis, streamlining the discovery of materials with desired properties.

| Modification Strategy | Target Property | Anticipated Outcome | Reference |

|---|---|---|---|

| Side-Chain Engineering (e.g., varying alkyl chain length) | Solubility, Film Morphology, Molecular Packing | Optimized charge transport and device performance | researchgate.net |

| Core Functionalization (e.g., adding electron-withdrawing/donating groups) | Energy Levels (HOMO/LUMO), Bandgap | Tuned absorption spectra for specific applications (e.g., solar cells, photodetectors) | researchgate.net |

| N-annulation with bulky substituents | Solid-State Photoluminescence Quantum Yield (PLQY) | Enhanced emission for applications like OLEDs | researchgate.net |

Strategies for Enhanced Device Stability and Performance

Key approaches will include:

Morphological Optimization: The performance of this compound in devices like organic solar cells is highly dependent on the morphology of the active layer. researchgate.net Techniques such as solvent vapor annealing have been shown to be essential for organizing the active layer to achieve high performance by promoting favorable molecular re-organization. researchgate.netacs.org Further investigation into different annealing processes (thermal, solvent, vapor) and the use of additives can lead to more ordered and stable film morphologies, reducing geminate recombination and balancing exciton (B1674681) generation and charge separation. acs.org

Interfacial Engineering: The interfaces between the active layer and the electrodes are crucial for efficient charge extraction and device stability. Modifying electrodes, for instance through sulfur-based treatments on gold electrodes, has been shown to improve the performance and stability of PDI-based transistors. cas.cn

Encapsulation and Packaging: Developing advanced encapsulation techniques to protect devices from ambient oxygen and water is essential for long-term operational stability.

| Strategy | Mechanism | Impact on Device | Reference |

|---|---|---|---|

| Solvent Vapor Annealing | Induces molecular re-organization and optimizes nanomorphology | Improved power conversion efficiency and reduced recombination | researchgate.netacs.org |

| Electrode Modification | Enhances charge injection/extraction efficiency | Increased charge carrier mobility and operational stability | cas.cn |

| Radical-Enhanced Intersystem Crossing (EISC) | Generates triplet states in high yield | Provides insight into photophysics to increase optoelectronic device performance | rsc.org |

Exploration of Novel Supramolecular Architectures

The ability of PDI and DPP molecules to self-assemble into highly ordered structures through π-π stacking is a defining characteristic that is crucial for efficient charge transport. mdpi.comresearchgate.net Future research will delve deeper into controlling and exploiting these non-covalent interactions to create novel supramolecular architectures with unique functionalities.

Directions for future exploration include:

Hierarchical Self-Assembly: Investigating methods to guide the self-assembly of this compound into complex, hierarchical structures beyond simple one-dimensional stacks. This could involve using templates, controlling solvent conditions, or designing molecules with specific recognition motifs to form 2D sheets or 3D networks. researchgate.net

Co-Assembly and Heterojunctions: Exploring the co-assembly of this compound with other functional molecules to form supramolecular heterojunctions. nih.govresearchgate.net By creating a built-in electric field at the interface of two different self-assembled PDI derivatives, charge separation and transfer can be significantly enhanced, which is beneficial for photocatalytic applications. nih.govresearchgate.net The introduction of one PDI derivative can promote the π-π stacking of the other, further facilitating efficient charge transfer. nih.govresearchgate.net

Bioconjugation: The conjugation of PDI derivatives to biological molecules like peptides and oligonucleotides has opened new avenues for creating functional nanoassemblies. nih.gov Applying this strategy to this compound could lead to the development of novel biocompatible materials for applications in bioelectronics and sensing.

The mechanism of PDI self-assembly often involves an initial dimerization followed by the stacking of additional molecules, driven by a balance of attractive van der Waals forces and repulsive electrostatic interactions. nih.gov Understanding and controlling these forces is key to designing the next generation of supramolecular electronic materials.

Development of this compound for Emerging Technologies

While this compound has shown promise in organic photovoltaics and field-effect transistors, its unique properties make it a candidate for a range of other emerging technologies. researchgate.netresearchgate.net The excellent planarity and electron-withdrawing ability of the DPP unit, combined with the robust optical and electronic properties of PDI, create a versatile building block. mdpi.comresearchgate.net

Future applications to be explored include:

Photocatalysis: PDI-based nanomaterials have been increasingly used for photocatalytic degradation of environmental pollutants. rsc.org The development of novel this compound supramolecular junctions can enhance visible-light photocatalytic activity by promoting charge separation and transfer. nih.govresearchgate.net

Organic Light-Emitting Diodes (OLEDs): PDI derivatives with high fluorescence quantum yields are promising emitters for OLEDs. researchgate.net By tuning the molecular structure of this compound, it may be possible to achieve efficient red or near-infrared emission for display and lighting applications.

Sensors and Photodetectors: The strong absorption and electronic properties of DPP-based materials make them suitable for use in chemical sensors and photodetectors. researchgate.net The sensitivity and selectivity of these devices could be tuned by functionalizing the this compound structure.

Bioimaging and Theranostics: PDI-based dyes are being increasingly explored for biomedical applications, including bioimaging and therapy. nih.gov The strong absorption and fluorescence of this compound in the visible and near-infrared regions could be harnessed for these purposes.

The continued exploration of this compound and its derivatives, driven by innovative molecular design and a deeper understanding of its solid-state properties, promises to unlock its full potential in a wide array of advanced technological applications. mdpi.comresearchgate.net

Q & A

Q. What role can AI tools play in predicting this compound’s novel properties?

- Methodological Answer : Train machine learning models on open databases (e.g., PubChem, Materials Project) to predict properties like bandgap or thermal stability. Validate predictions with targeted experiments, iteratively refining algorithms using active learning loops .

Cross-Disciplinary Integration

Q. How can this compound research integrate insights from materials science and organic chemistry?

Q. What frameworks assess the environmental impact of scaling this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.